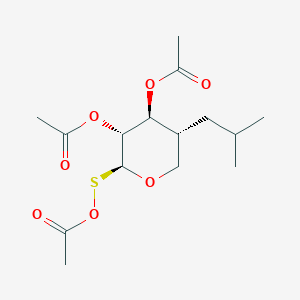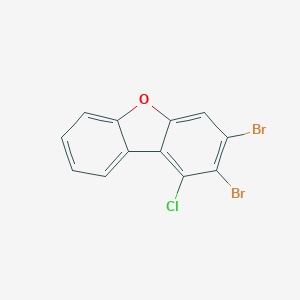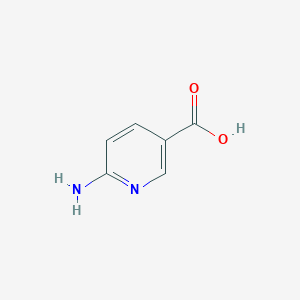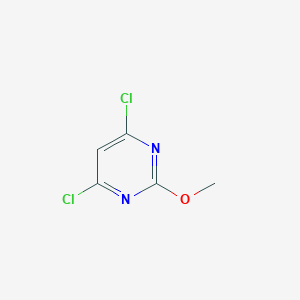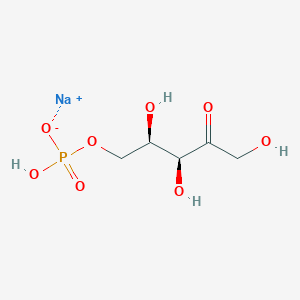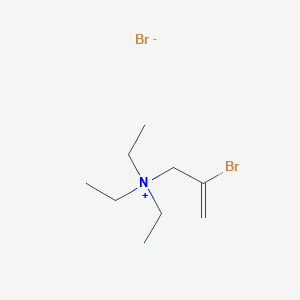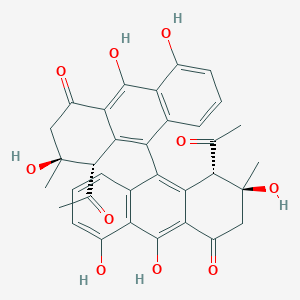
A 39183A
Vue d'ensemble
Description
This chemical entity is a complex anthracene derivative, highlighting the intricate nature of organic compounds and their potential for various applications. The focus will be on its synthesis, structural analysis, and physical and chemical properties, excluding its use, dosage, and drug-related side effects to adhere to the provided instructions.
Synthesis Analysis
The synthesis of anthracene derivatives, such as the one , involves multi-step organic reactions, including cyclization and acetylation processes. For instance, the reduction of anthracenedione derivatives using zinc dust and aqueous ammonia or SnCl2 in HCl and acetic acid at room temperature can lead to various anthracenone products with significant yields, indicating the versatility of methods available for synthesizing complex anthracene derivatives (Prinz et al., 1996).
Molecular Structure Analysis
The molecular structure of anthracene derivatives, including the compound of interest, can be analyzed through techniques like X-ray crystallography. Such analyses reveal details about the molecular stereochemistry, hydrogen bonding, and packing modes, essential for understanding the compound's chemical behavior and potential interactions (Toda et al., 1985).
Chemical Reactions and Properties
Anthracene derivatives exhibit a range of chemical reactions, such as acid-catalyzed cyclization, leading to homotriptycenes with almost quantitative yields, highlighting the reactivity of these compounds under different conditions. These reactions are crucial for modifying the chemical structure to achieve desired properties or functionalities (Gao et al., 2006).
Applications De Recherche Scientifique
Activité antibactérienne
A 39183A: a été identifié comme un composant actif du complexe antibiotique A-39183 produit par fermentation aérobie de Streptomyces NRRL 12049 . Il présente une activité significative contre Staphylococcus aureus 3055 et Streptococcus faecalis X66 résistants à la pénicilline, avec des concentrations minimales inhibitrices (CMI) de 32 μg/ml pour les deux souches. De plus, il montre une efficacité contre une variété de bactéries anaérobies à Gram positif et à Gram négatif, avec des CMI allant de 16 à 128 μg/ml .
Propriétés d'ionophore
Le composé agit comme un ionophore, facilitant le partage des ions Mg^2+ et Ca^2+ dans les solvants organiques. Cette propriété est particulièrement utile dans les études explorant le transport de ces ions à travers les membranes biologiques. Il aide également au transport des ions ferriques dans les mitochondries, ce qui peut être crucial dans la recherche sur la fonction mitochondriale et le métabolisme du fer .
Biologie des neutrophiles
Dans le domaine de l'immunologie, this compound peut être utilisé pour étudier la biologie des neutrophiles. Les neutrophiles jouent un rôle crucial dans la réponse immunitaire, et ce composé pourrait aider à élucider leurs mécanismes de défense contre les agents pathogènes, tels que la phagocytose, la dégranulation et la NETose. Il peut également fournir des informations sur les rôles des neutrophiles dans l'inflammation et les pathologies associées aux NET .
Recherche sur les métabolites microbiens
En tant que métabolite microbien, this compound sert de composé modèle pour étudier les processus métaboliques des microbes. Il peut être utilisé pour étudier la biosynthèse de molécules organiques complexes et la régulation de la production de métabolites secondaires dans les micro-organismes .
Études sur les complexes antibiotiques
Le complexe antibiotique A-39183, qui comprend this compound, contient des facteurs étroitement liés A, B, C, D et E. La recherche impliquant ce complexe peut conduire à une meilleure compréhension des effets synergiques des composants antibiotiques et au développement de nouvelles formulations antibiotiques .
Mécanismes de résistance aux médicaments
Compte tenu de son activité contre les souches résistantes aux antibiotiques, this compound est un outil précieux pour étudier les mécanismes de résistance aux médicaments. Les chercheurs peuvent l'utiliser pour explorer comment les bactéries évoluent pour résister aux antibiotiques et pour développer des stratégies pour lutter contre ce problème de santé mondiale croissant .
Mécanisme D'action
Target of Action
A 39183A, also known as (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one, primarily targets Mg+ and Ca+ ions . These ions play crucial roles in various cellular processes, including signal transduction, enzyme activity regulation, and maintaining cell structure .
Mode of Action
This compound acts as an ionophore , aiding the partitioning of Mg+ and Ca+ ions into organic solvents and transport of ferric ions into mitochondria . This interaction alters the ion concentration within the cell, disrupting normal cellular processes .
Biochemical Pathways
The compound’s ability to transport ferric ions into mitochondria suggests it may influence pathways involving iron metabolism and mitochondrial function .
Pharmacokinetics
Information on the ADME properties of this compound is limited. It is known that the compound is soluble in ethanol, methanol, dmf, and dmso , which could influence its absorption and distribution within the body.
Result of Action
This compound has broad-spectrum antibiotic activity against both susceptible and resistant isolates, including many anaerobic species . This suggests that the compound’s ionophoric action can lead to the disruption of essential cellular processes in these organisms, resulting in their inhibition or death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its activity could be affected by the lipid composition of cell membranes . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity .
Propriétés
IUPAC Name |
(3S,4S)-4-acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O10/c1-13(35)29-27-23(15-7-5-9-17(37)21(15)31(41)25(27)19(39)11-33(29,3)43)24-16-8-6-10-18(38)22(16)32(42)26-20(40)12-34(4,44)30(14(2)36)28(24)26/h5-10,29-30,37-38,41-44H,11-12H2,1-4H3/t29-,30-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVSLAAHFAXHHP-ANFUHZJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)CC1(C)O)O)C4=C5C(C(CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1C2=C(C3=C(C(=CC=C3)O)C(=C2C(=O)C[C@]1(C)O)O)C4=C5[C@@H]([C@@](CC(=O)C5=C(C6=C4C=CC=C6O)O)(C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one (A-39183A)?
A1: (3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one (A-39183A) was isolated from the marine-sponge-derived actinomycete Streptomyces fumigatiscleroticus HDN10255. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)


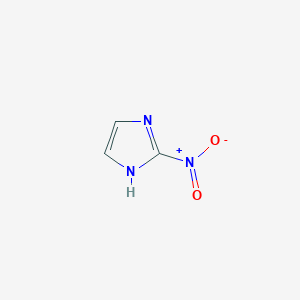
![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)
